NNMT Enzymatic Inhibition Potency: Class-Level Benchmarking Against the Ruf 2018 Compound 12 Series
The target compound has not been individually profiled in published enzymatic assays. Class-level inference from the structurally related compound 12 series (Ruf et al. 2018) indicates that 6-(oxolan-3-yloxy)nicotinamide derivatives bearing substituted N-aryl groups can achieve human NNMT IC50 values as low as 0.58 µM, with mouse NNMT IC50 values of approximately 4.5 µM [1]. A distinct nicotinamide-based scaffold recorded a Ki of 650 nM against recombinant human NNMT, as captured in BindingDB [2]. The precise potency of the 3-chloro-2-methylphenyl tetrahydrofuranyl ether variant remains unquantified in the public domain; direct head-to-head data are absent.
| Evidence Dimension | Human NNMT enzymatic inhibition (IC50 / Ki) |
|---|---|
| Target Compound Data | Not individually reported in public domain |
| Comparator Or Baseline | Ruf 2018 compound 12: human NNMT IC50 = 0.58 µM; BindingDB entry BDBM50627707: Ki = 650 nM |
| Quantified Difference | Cannot be calculated; target compound lacks individual quantitative data |
| Conditions | Compound 12: NNMT enzymatic assay (human/mouse); BindingDB: full-length recombinant human NNMT, E. coli expression |
Why This Matters
Procurement decisions for NNMT-focused projects require compound-specific IC50/Ki data; absence of such data for this exact compound prevents potency-based selection against the known compound 12 series or other disclosed inhibitors.
- [1] Ruf, S., Hallur, M. S., Anchan, N. K., et al. (2018). Compound 12 human/mouse NNMT IC50: 0.58/4.5 µM. Bioorganic & Medicinal Chemistry Letters, 28(5), 922-925. View Source
- [2] BindingDB Entry BDBM50627707. Ki: 650 nM for recombinant human NNMT. View Source
